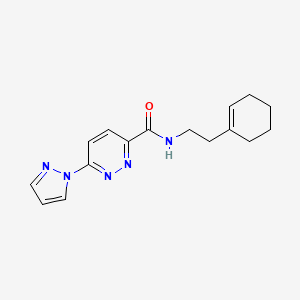![molecular formula C25H22N2O3 B2900416 N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1210461-42-9](/img/structure/B2900416.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .
Chemical Reactions Analysis
Apixaban, a related compound, acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . This suggests that “this compound” may have similar chemical reactions.Mécanisme D'action
Target of Action
The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide, also known as Apixaban, is the coagulation Factor Xa (FXa) . FXa plays a pivotal role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Apixaban is a direct, reversible, and highly selective inhibitor of FXa . Apixaban inhibits free and clot-bound FXa, as well as prothrombinase activity . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development . This inhibition of thrombin generation indirectly affects platelet aggregation, a key step in the formation of blood clots .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .
Result of Action
The result of Apixaban’s action is a reduction in thrombin generation, which leads to a decrease in thrombus formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, the compound’s aqueous solubility across the physiological pH range is 0.04 mg/mL . Its octanol/water partition coefficient is 44.7 at pH 7.4 , indicating its lipophilicity and potential for absorption and distribution within the body
Avantages Et Limitations Des Expériences En Laboratoire
Xanthone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of biological assays. Xanthone is also relatively stable, making it suitable for long-term storage. However, Xanthone has some limitations in lab experiments. It is relatively insoluble in water, which can limit its bioavailability. In addition, Xanthone can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the research on Xanthone. One potential direction is the development of Xanthone-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is the investigation of the synergistic effects of Xanthone with other compounds, such as curcumin and resveratrol. Finally, further research is needed to elucidate the mechanism of action of Xanthone and to identify its molecular targets.
Méthodes De Synthèse
Xanthone can be synthesized through various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Pechmann condensation reaction. The most commonly used method for the synthesis of Xanthone is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Xanthone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. Xanthone has also been shown to possess neuroprotective and cardioprotective effects.
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-14-5-6-15-27(23)18-9-7-8-17(16-18)26-25(29)24-19-10-1-3-12-21(19)30-22-13-4-2-11-20(22)24/h1-4,7-13,16,24H,5-6,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYGVZRHACWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

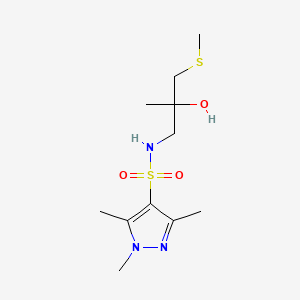
![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)

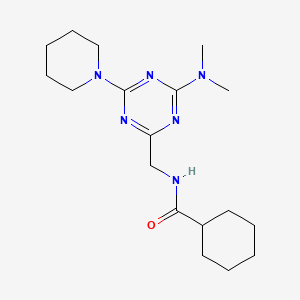
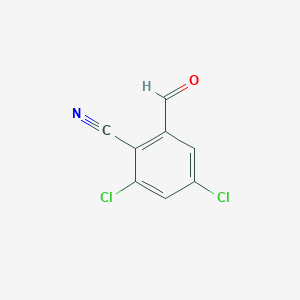
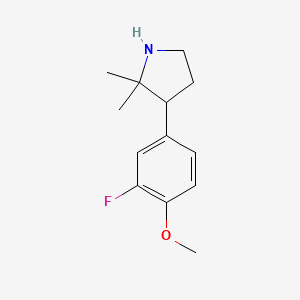
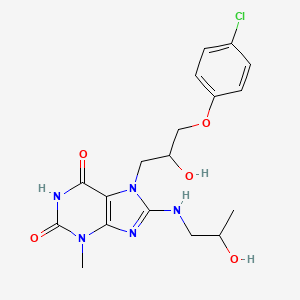
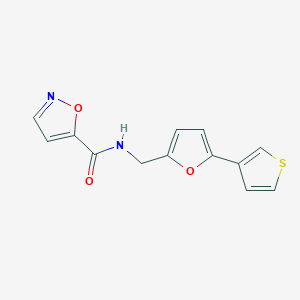
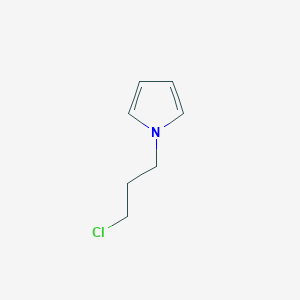
![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)
